molecular formula C13H12N4OS B5708608 3-Benzyl-9-methyl-6-sulfanylidenepurin-2-one

3-Benzyl-9-methyl-6-sulfanylidenepurin-2-one

Cat. No.: B5708608
M. Wt: 272.33 g/mol
InChI Key: CQORURGKXWPVGT-UHFFFAOYSA-N
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Description

3-Benzyl-9-methyl-6-sulfanylidenepurin-2-one is a heterocyclic compound that belongs to the purine family This compound is characterized by the presence of a benzyl group at the 3-position, a methyl group at the 9-position, and a sulfanylidenepurinone moiety at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-9-methyl-6-sulfanylidenepurin-2-one typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with benzyl halides under basic conditions, followed by the introduction of a methyl group through methylation reactions. The sulfanylidenepurinone moiety can be introduced using thiolation reactions with appropriate sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-9-methyl-6-sulfanylidenepurin-2-one undergoes various chemical reactions, including:

    Oxidation: The sulfanylidenepurinone moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidenepurinone moiety to thiols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

3-Benzyl-9-methyl-6-sulfanylidenepurin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Benzyl-9-methyl-6-sulfanylidenepurin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanylidenepurinone moiety is particularly important for its biological activity, as it can form covalent bonds with target proteins, leading to inhibition or activation of their functions.

Comparison with Similar Compounds

Similar Compounds

    3-Benzyl-9-methylpurine: Lacks the sulfanylidenepurinone moiety, resulting in different chemical and biological properties.

    6-Thiopurine: Contains a thiol group instead of the sulfanylidenepurinone moiety, leading to different reactivity and applications.

    9-Methylpurine: Lacks both the benzyl and sulfanylidenepurinone moieties, making it less complex and with different uses.

Uniqueness

3-Benzyl-9-methyl-6-sulfanylidenepurin-2-one is unique due to the presence of the sulfanylidenepurinone moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-benzyl-9-methyl-6-sulfanylidenepurin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-16-8-14-10-11(19)15-13(18)17(12(10)16)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQORURGKXWPVGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N(C(=O)NC2=S)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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